molecular formula C4H4F2N2O2 B2640873 [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1934455-03-4

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B2640873
CAS RN: 1934455-03-4
M. Wt: 150.085
InChI Key: FGLYYHKHBKVHFB-UHFFFAOYSA-N
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Description

“[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” is a chemical compound with the CAS Number: 1934455-03-4 . It has a molecular weight of 150.08 and its IUPAC name is (3-(difluoromethyl)-1,2,4-oxadiazol-5-yl)methanol . It is in liquid form .


Molecular Structure Analysis

The InChI code for “[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” is 1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” has a molecular weight of 150.08 . The compound is in liquid form .

Scientific Research Applications

Photochemical Synthesis and Reactivity

  • [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is involved in photochemical synthesis methodologies, particularly in the formation of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles. These compounds are prepared through irradiation of related oxadiazoles in methanol, using ammonia or primary aliphatic amines as reactants. This demonstrates its role in the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, highlighting its relevance in creating fluorine-containing heterocycles which are valuable in various chemical industries (Buscemi, Pace, & Vivona, 2000).

Photoinduced Heterocyclic Rearrangements

  • The compound has shown significance in studies focusing on photoinduced heterocyclic rearrangements. For example, research on fluorinated 1,2,4-oxadiazoles demonstrated that upon irradiation, these compounds undergo transformations leading to various fluorinated heterocycles. The behavior of these compounds in methanol and under specific irradiation conditions, forms the basis for mechanistic insights and applications in synthesizing target fluorinated 1,3,4-oxadiazoles (Buscemi, Pace, Pibiri, Vivona, & Caronna, 2004).

Synthesis of Heterocyclic Compounds

  • The reactivity of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol in methanol is also pivotal in synthesizing other heterocyclic compounds. For instance, it's involved in the formation of 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives, highlighting its utility in pharmaceuticals and functional materials development. This synthesis is carried out under mild conditions, further emphasizing the compound's role in facilitating straightforward and efficient chemical processes (Liu, Zhai, Lian, Li, & Wang, 2015).

Supramolecular Structural Analysis

  • The compound's derivatives have been studied for their crystal packing, providing insights into the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. Such studies are crucial for understanding the compound's behavior in solid-state and its potential applications in designing materials with specific properties (Sharma, Mohan, Gangwar, & Chopra, 2019).

Safety And Hazards

The safety information for “[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYYHKHBKVHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

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